molecular formula C12H14FNO B5351511 N-cyclopropyl-3-(4-fluorophenyl)propanamide

N-cyclopropyl-3-(4-fluorophenyl)propanamide

Cat. No. B5351511
M. Wt: 207.24 g/mol
InChI Key: YPKMPYLPNKONAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07291744B2

Procedure details

To a stirred solution of 3-(4-fluorophenyl)propionic acid (5 g, 31 mmoles) and 0.1 mL of dimethylformamide in 50 mL of anhydrous CH2Cl2 at 0° C. was added oxalyl chloride (2.84 mL, 32.6 mmoles) and the mixture was stirred for 1 hour at 0° C. and for 1 hour at room temperature. After cooling to 0° C. were added cyclopropylamine (2.6 mL, 37.2 mmoles) and triethylamine (6.5 mL, 46.5 mmoles), and the mixture was stirred for 1 hour while warming to room temperature gradually. Then water was added and the product was extracted with CH2Cl2. The extract was washed with water, dried over MgSO4 and evaporated to give a solide residue. It was recrystallized from CH2Cl2 and hexane to give 4.94 g of N-cyclopropyl-3-(4-fluorophenyl)propionamide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=O)=[CH:4][CH:3]=1.C(Cl)(=O)C(Cl)=O.[CH:19]1([NH2:22])[CH2:21][CH2:20]1.C(N(CC)CC)C>C(Cl)Cl.O.CN(C)C=O>[CH:19]1([NH:22][C:10](=[O:12])[CH2:9][CH2:8][C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
2.84 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at 0° C. and for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while warming to room temperature gradually
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CH2Cl2
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solide residue
CUSTOM
Type
CUSTOM
Details
It was recrystallized from CH2Cl2 and hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)NC(CCC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.94 g
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.